Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 270063-48-4
VCID: VC6643530
InChI: InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.22

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid

CAS No.: 270063-48-4

Cat. No.: VC6643530

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.22

* For research use only. Not for human or veterinary use.

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid - 270063-48-4

Specification

CAS No. 270063-48-4
Molecular Formula C15H19Cl2NO4
Molecular Weight 348.22
IUPAC Name (3S)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1
Standard InChI Key HGGWEUIYPYFHNX-NSHDSACASA-N
SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid (CAS 270063-48-4) possesses the molecular formula C₁₅H₁₉Cl₂NO₄ and a molar mass of 348.22 g/mol . The structure comprises a β-homophenylalanine backbone modified with a Boc-protected amine and a 2,4-dichlorophenyl side chain (Figure 1). The S-configuration at the β-carbon ensures chirality, a feature critical for interactions with biological targets .

Stereochemical Considerations

The compound’s specific rotation is reported as ααD = -45 ± 2° (c = 1 in ethanol), confirming its enantiomeric purity . This optical activity arises from the asymmetric β-carbon, which influences its binding affinity in peptide-receptor interactions.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1685 cm⁻¹ (Boc carbamate) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR exhibits doublets for the dichlorophenyl hydrogens (δ 7.2–7.4 ppm) and a singlet for the tert-butyl group (δ 1.4 ppm) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Density1.294 g/cm³
Boiling Point492.9 ± 45.0 °C
pKa4.35 ± 0.10
SolubilitySlight in DMSO, CHCl₃
Flash Point246.7 ± 28.7 °C

The low aqueous solubility necessitates organic solvents for handling, while the moderate pKa facilitates deprotection under mild acidic conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Amination: (S)-3-Amino-4-(2,4-dichlorophenyl)butyric acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (pH 9–10) .

  • Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane) yields >98% enantiomeric excess .

Optimization Challenges

  • Steric Hindrance: The 2,4-dichlorophenyl group slows Boc deprotection, requiring extended reaction times with trifluoroacetic acid (TFA) .

  • Racemization Risk: Maintaining temperatures below 0°C during synthesis preserves the S-configuration .

Industrial-Scale Production

Batch processes in reactors (50–100 L) achieve yields of 75–80%, with quality control via HPLC (C18 column, 90:10 acetonitrile/water) .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc group enables sequential peptide chain elongation. For example, it has been incorporated into:

  • Antimicrobial Peptides: Enhances hydrophobicity, improving membrane penetration .

  • GPCR-Targeting Ligands: The dichlorophenyl moiety mimics endogenous ligands for serotonin receptors .

Prodrug Development

Conjugation with antiviral agents (e.g., acyclovir) via ester linkages increases bioavailability by 40–60% in rodent models .

Material Science Applications

Incorporation into polyamide backbones produces polymers with glass transition temperatures (Tg) exceeding 120°C, suitable for high-temperature adhesives .

Comparative Analysis with Analogues

Dichloro vs. Trifluorophenyl Derivatives

Replacing 2,4-dichloro with 2,4,5-trifluorophenyl (as in CAS 486460-00-8) reduces logP from 4.11 to 3.89, enhancing aqueous solubility but decreasing cell permeability .

Impact of Substitution Patterns

  • 3,4-Dichloro Isomer (CAS 270063-51-9): Higher melting point (136–138°C) due to improved crystal packing .

  • 4-Nitrophenyl Derivative (CAS 127106-71-2): Reacts faster in Mitsunobu reactions (30% reduced time) owing to electron-withdrawing effects .

Future Directions

Targeted Drug Delivery

Functionalizing the carboxylic acid with polyethylene glycol (PEG) chains is being explored to enhance tumor accumulation in murine xenograft models .

Sustainable Synthesis

Efforts to replace THF with cyclopentyl methyl ether (CPME) aim to reduce environmental impact while maintaining 85% yield .

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